molecular formula C13H13N3OS B276338 (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile

Cat. No. B276338
M. Wt: 259.33 g/mol
InChI Key: XBXUHLPBYMSCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits a unique structural arrangement that makes it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile involves the inhibition of key enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of several kinases, including PI3K, AKT, and mTOR, which play critical roles in cell growth and proliferation.
Biochemical and Physiological Effects:
(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-infective properties. This compound has also been shown to modulate the immune system, leading to enhanced immune responses against infectious agents.

Advantages and Limitations for Lab Experiments

The advantages of using (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile in lab experiments include its high potency, selectivity, and efficacy against a variety of disease targets. However, the limitations of this compound include its potential toxicity and limited solubility, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile. One potential area of research is the development of novel analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new disease targets that can be modulated by this compound. Additionally, the use of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile in combination with other therapeutic agents may also be explored as a potential strategy for enhancing its therapeutic efficacy.

Synthesis Methods

The synthesis of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile involves the reaction of 2-aminothiophene-3-carbonitrile with cycloheptanone in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired product.

Scientific Research Applications

(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit significant activity against a variety of disease targets, including cancer, inflammation, and infectious diseases.

properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetonitrile

InChI

InChI=1S/C13H13N3OS/c14-6-7-16-8-15-12-11(13(16)17)9-4-2-1-3-5-10(9)18-12/h8H,1-5,7H2

InChI Key

XBXUHLPBYMSCSE-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC#N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC#N

Origin of Product

United States

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